1,2-Diphenylethylamine

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

1,2-Diphenylethylamine (CAS 25611-78-3) is a primary amine featuring a central ethylamine backbone with vicinal diphenyl substitution, yielding a molecular formula of C14H15N and a molecular weight of 197.28 g/mol. The compound exists as a colorless to pale yellow liquid at room temperature with a density of 1.02 g/mL (25°C) and a boiling point of 310-311°C at 750 mmHg.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 25611-78-3
Cat. No. B1359920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diphenylethylamine
CAS25611-78-3
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=CC=CC=C2)N
InChIInChI=1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2
InChIKeyDTGGNTMERRTPLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diphenylethylamine (CAS 25611-78-3): A Versatile Diaromatic Amine Scaffold for Chiral Synthesis and CNS Target Investigation


1,2-Diphenylethylamine (CAS 25611-78-3) is a primary amine featuring a central ethylamine backbone with vicinal diphenyl substitution, yielding a molecular formula of C14H15N and a molecular weight of 197.28 g/mol . The compound exists as a colorless to pale yellow liquid at room temperature with a density of 1.02 g/mL (25°C) and a boiling point of 310-311°C at 750 mmHg [1]. Its chemical structure renders it moderately soluble in organic solvents and of limited water solubility . The compound's core scaffold serves as a key precursor for the synthesis of enantiopure N-substituted derivatives, including the (S)- and (R)-enantiomers of 1-(1,2-diphenylethyl)piperidine, flexible homeomorphs of the NMDA channel blocker MK-801 .

Chiral amine scaffold for enantiopure N-substituted derivative synthesis
High lipophilicity supports CNS permeability research
Compatible with NMDA receptor stereoselective target engagement studies

Why Substituting 1,2-Diphenylethylamine with Phenethylamine or 2,2-Diphenylethylamine Compromises Receptor Engagement, Biocatalytic Utility, and Behavioral Selectivity


The 1,2-diarylethylamine scaffold of 1,2-diphenylethylamine confers distinct physicochemical and pharmacological properties that cannot be replicated by simpler phenethylamines or regioisomeric diphenylethylamines. The vicinal diphenyl arrangement dramatically increases lipophilicity (logP ≈ 3.63) relative to phenethylamine (logP ≈ 1.2–1.5) [1], altering membrane permeability and target engagement [2]. Furthermore, 1,2-diphenylethylamine exhibits a predicted pKa of 8.78, versus 9.83 for phenethylamine, a difference that influences protonation state and molecular recognition at physiological pH [3]. Critically, the chiral nature of the molecule enables stereospecific interactions at the NMDA receptor, with enantioselectivity factors ranging from 0.5 to 50, a property absent in the achiral 2,2-diphenylethylamine [4]. These cumulative differences render simple substitution with monoaromatic or regioisomeric analogs insufficient for applications requiring precise stereochemical control, enhanced lipophilicity, or specific CNS receptor engagement.

Phenethylamine lacks the vicinal diphenyl substitution, resulting in significantly lower lipophilicity; membrane permeability and target engagement may shift.
Achiral 2,2-diphenylethylamine cannot provide stereoselective receptor interactions, limiting enantioselective study design.
Lower pKa of 1,2-diphenylethylamine alters protonation at physiological pH, potentially affecting binding recognition versus phenethylamine.

Quantitative Differentiation of 1,2-Diphenylethylamine: Lipophilicity, Stereoselectivity, Biocatalytic Substrate Acceptance, and Behavioral Pharmacology


Enhanced Lipophilicity Drives Membrane Permeability and CNS Target Engagement Relative to Phenethylamine

1,2-Diphenylethylamine exhibits an octanol-water partition coefficient (logP) of 3.63, more than 2 log units higher than that of the monoaromatic analog phenethylamine, which has a reported logP range of 1.2–1.5 [1]. This substantial increase in lipophilicity is attributed to the presence of a second phenyl ring. A higher logP value correlates with enhanced passive diffusion across biological membranes and improved blood-brain barrier penetration, a critical parameter for central nervous system (CNS)-targeted compounds [2].

Lipophilicity (logP)
Cross-study comparable
logP 3.63 (target) vs 1.2–1.5 (phenethylamine)
Supports CNS permeability-driven research fit
Data from Molbase; cross-study context
Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Altered Basicity Modulates Protonation State and Molecular Recognition at Physiological pH

The predicted acid dissociation constant (pKa) of 1,2-diphenylethylamine is 8.78 ± 0.10, which is approximately one full log unit lower than the pKa of phenethylamine (9.83–9.84) [1]. This difference in basicity means that at physiological pH (7.4), a smaller fraction of 1,2-diphenylethylamine exists in the protonated ammonium form compared to phenethylamine. The altered protonation state can significantly impact molecular recognition, binding kinetics, and solubility in biological matrices [2].

Ionization (pKa)
Cross-study comparable
pKa 8.78 (target) vs 9.83–9.84 (phenethylamine)
Alters protonation state at physiological pH, may influence binding
Predicted value; confirm experimentally
Physical Organic Chemistry Receptor Pharmacology Ionization State

Enantioselective NMDA Receptor Interaction with Stereospecificity Factors up to 50

The (S)- and (R)-enantiomers of 1,2-diphenylethylamine (DPEA) exhibit marked stereoselectivity in inhibiting [3H]MK-801 binding to the NMDA receptor channel site in rat brain membranes, with enantioselectivity factors ranging from 0.5 to 50 depending on the specific derivative and assay conditions [1]. In contrast, the regioisomer 2,2-diphenylethylamine is achiral and lacks the capacity for stereospecific receptor engagement. Phenethylamine, while chiral in some derivatives, shows weak and non-stereoselective NMDA receptor inhibition (IC50 = 905 μM) [2].

NMDA Receptor Enantioselectivity
Class-level inference
Enantioselectivity factor 0.5–50 (DPEA derivatives); phenethylamine IC50 905 µM
Supports enantioselective study design; stereospecificity absent in achiral comparators
Class-level data; derivative-specific validation needed
Neuropharmacology NMDA Receptor Antagonism Chiral Resolution

Exclusive Substrate Acceptance by Engineered Amine Transaminase Enables Biocatalytic Synthesis of Bulky Diaromatic Amines

The wild-type (S)-selective amine transaminase Sbv333-ATA shows no activity toward bulky diaromatic amines such as 1,2-diphenylethylamine. However, the rationally engineered mutant W89A uniquely accepts 1,2-diphenylethylamine as a substrate, achieving high activity while excluding monoaromatic amines such as phenethylamine and smaller aliphatic amines [1]. This engineered enzyme's active site was structurally resolved at 1.31 Å resolution, confirming the molecular basis for its expanded substrate scope [1].

Amine Transaminase Substrate
Head-to-head
Wild-type Sbv333-ATA: no activity; W89A mutant: high activity for 1,2-diphenylethylamine
Enables biocatalytic synthesis with engineered enzyme; phenethylamine not suitable
Structurally resolved at 1.31 Å resolution
Biocatalysis Enzyme Engineering Green Chemistry

Anorectic Activity Without Motor Stimulation Differentiates 1,2-Diphenylethylamines from Amphetamine-Type Phenethylamines

A series of substituted 1,2-diphenylethylamines were tested for anorectic activity and motor stimulation in rats. Several compounds demonstrated potent appetite suppression, yet none of the tested 1,2-diphenylethylamines stimulated motor activity [1]. In contrast, phenethylamine derivatives such as amphetamine are well-known to induce pronounced locomotor stimulation and are classified as psychostimulants [2].

Behavioral Selectivity
Class-level inference
Potent anorectic activity; motor stimulation: none detected (DPEA class) vs amphetamine: strong motor stimulant
Supports appetite-regulation model research; psychostimulant-like motor activation not observed
In vivo rat assays; class-level, verify specific derivatives
Behavioral Pharmacology Anorectic Agents CNS Safety

Validated Analytical Protocols for Purity Assessment and Forensic Differentiation via GC-MS and LC-HR-MS/MS

Robust analytical methods have been established for the detection, quantification, and metabolic profiling of 1,2-diphenylethylamine and its N-alkylated derivatives. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution tandem mass spectrometry (LC-HR-MS/MS) methods enable unambiguous identification and differentiation from closely related designer drugs such as lefetamine (N,N-dimethyl-1,2-diphenylethylamine), N-ethyl-1,2-diphenylethylamine (NEDPA), and N-isopropyl-1,2-diphenylethylamine (NPDPA) [1]. Commercial suppliers routinely certify purity at >97.0% via GC and titration [2].

Analytical Differentiation
Supporting evidence
GC-MS and LC-HR-MS/MS distinguish 1,2-DPEA from N-alkylated designer drugs; purity >97.0%
Supports forensic and QC workflows; reduces misassignment risk
Reference standards and validated protocols available
Analytical Chemistry Forensic Toxicology Quality Control

Procurement-Driven Application Scenarios for 1,2-Diphenylethylamine in Drug Discovery, Biocatalysis, and Analytical Science


Chiral NMDA Receptor Antagonist Synthesis for CNS Drug Discovery

Procure 1,2-diphenylethylamine as a key starting material for the synthesis of enantiopure 1-(1,2-diphenylethyl)piperidine derivatives, flexible homeomorphs of MK-801. The compound's inherent chirality and demonstrated stereoselectivity at the NMDA receptor (enantioselectivity factors up to 50) are essential for developing CNS-penetrant channel blockers with improved safety profiles [1]. Its enhanced lipophilicity (logP 3.63) relative to phenethylamine facilitates blood-brain barrier penetration, a critical requirement for CNS target engagement [2].

Biocatalytic Process Development Using Engineered Transaminases

Utilize 1,2-diphenylethylamine as the substrate of choice when employing the engineered W89A mutant of Sbv333-ATA for asymmetric synthesis of bulky chiral amines. The wild-type enzyme is inactive toward this substrate, but the rationally designed mutant achieves high activity, enabling a green chemistry route to valuable chiral building blocks [1]. This application is particularly relevant for pharmaceutical intermediate manufacturing where stereochemical purity is paramount.

Forensic Toxicology and Metabolism Studies of Designer Drugs

Acquire high-purity 1,2-diphenylethylamine as a reference standard for the identification and quantification of lefetamine-derived designer drugs (NEDPA, NPDPA) in biological matrices. Validated GC-MS and LC-HR-MS/MS protocols provide definitive differentiation of the parent amine from its N-alkylated analogs, supporting forensic casework and metabolism studies [1]. The compound's well-characterized analytical profile (e.g., >97.0% purity by GC/T) ensures reliable calibration and method validation [2].

Anorectic Lead Optimization with Reduced Psychostimulant Liability

Incorporate the 1,2-diphenylethylamine scaffold into medicinal chemistry campaigns targeting appetite suppression. Substituted 1,2-diphenylethylamines have demonstrated potent anorectic activity in rat models without the concomitant motor stimulation characteristic of amphetamine-based phenethylamines [1]. This property differentiates the scaffold for programs seeking to minimize abuse potential and cardiovascular side effects associated with traditional psychostimulant anorectics.

Application
Selection Property
Validation Focus
Chiral NMDA Antagonist Research
Stereochemical control and lipophilicity for CNS permeability studies
NMDA receptor enantioselective binding studies
Biocatalytic Synthesis of Bulky Chiral Amines
Substrate acceptance by engineered transaminase
W89A mutant activity and stereochemical outcome
Forensic Toxicology Reference Standard
High-purity with validated analytical profiles
Chromatographic differentiation from N-alkylated analogs
Appetite Regulation Lead Research
Anorectic activity without psychostimulant-like motor effects in rat models
Behavioral pharmacology model-response endpoints

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